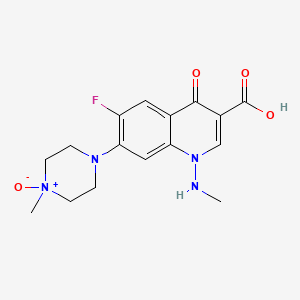
Amifloxacin N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amifloxacin N-oxide is a metabolite of Amifloxacin, an antibacterial.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Amifloxacin N-oxide has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that while Amifloxacin is effective against many Gram-negative and Gram-positive bacteria, its N-oxide derivative exhibits reduced antimicrobial activity.
Comparative Antimicrobial Efficacy
A study assessed the minimum inhibitory concentrations (MICs) of Amifloxacin and its metabolites against 500 clinical isolates. The results indicated that:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Amifloxacin | Variable | Effective against most strains |
| N-desmethyl amifloxacin | Variable | Comparable to Amifloxacin |
| This compound | Higher MIC | Least active among metabolites |
The findings revealed that this compound had the highest MIC values, indicating lower effectiveness compared to its parent compound and other metabolites .
Environmental Applications
This compound is also relevant in environmental science, particularly concerning its degradation and persistence in aquatic systems. Research has highlighted the role of manganese oxides in the abiotic degradation of fluoroquinolones, including this compound.
Environmental Stability and Degradation
A study on the environmental impact of fluoroquinolones reported:
| Parameter | Observation |
|---|---|
| Degradation Rate | Influenced by presence of manganese oxides |
| Toxicity of Degradation Products | Initially increased, then decreased |
This suggests that while this compound may persist in the environment, its degradation products can vary in toxicity, necessitating further investigation into their ecological impacts .
Clinical Case Study
In a clinical setting, the efficacy of Amifloxacin and its metabolites was analyzed in patients with resistant infections. The study found that while Amifloxacin was effective, the use of its N-oxide form did not yield significant therapeutic benefits compared to other available antibiotics.
Environmental Monitoring
Another case study focused on detecting fluoroquinolone residues, including this compound, in water bodies. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) were employed to monitor contamination levels, revealing:
| Sample Type | Detection Limit (µg/L) | Concentration Detected (µg/L) |
|---|---|---|
| River Water | 0.5 | 0.2 |
| Wastewater Treatment Effluent | 1.0 | 0.8 |
These findings underscore the importance of monitoring antibiotic residues in environmental matrices to assess potential risks to aquatic ecosystems .
Eigenschaften
CAS-Nummer |
88569-53-3 |
|---|---|
Molekularformel |
C16H19FN4O4 |
Molekulargewicht |
350.34 g/mol |
IUPAC-Name |
6-fluoro-1-(methylamino)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H19FN4O4/c1-18-20-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)20)19-3-5-21(2,25)6-4-19/h7-9,18H,3-6H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
KOHWXWKRVBJAQK-UHFFFAOYSA-N |
SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
Kanonische SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amifloxacin N-oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















